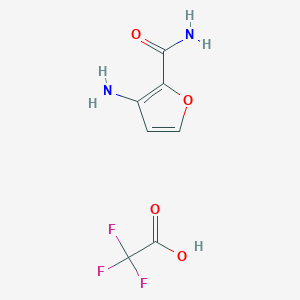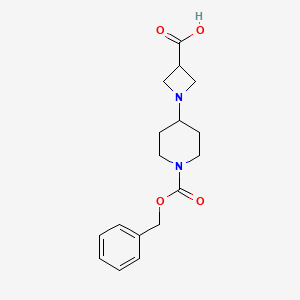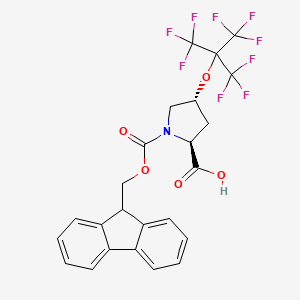
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-(nonafluoro-t-butyl)-trans-L-hydroxyproline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-(nonafluoro-t-butyl)-trans-L-hydroxyproline is a synthetic compound used in various scientific research applications. This compound is characterized by its unique chemical structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a nonafluoro-t-butyl group. These groups contribute to the compound’s stability and reactivity, making it valuable in organic synthesis and peptide chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-(nonafluoro-t-butyl)-trans-L-hydroxyproline typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The nonafluoro-t-butyl group is then introduced through a series of reactions, often involving the use of strong bases and nucleophiles. The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification methods to meet the demands of commercial applications.
化学反応の分析
Types of Reactions
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-(nonafluoro-t-butyl)-trans-L-hydroxyproline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or reduced forms of the compound.
科学的研究の応用
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-(nonafluoro-t-butyl)-trans-L-hydroxyproline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, such as drug delivery systems and prodrug design.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism by which N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-(nonafluoro-t-butyl)-trans-L-hydroxyproline exerts its effects involves its ability to interact with specific molecular targets. The Fmoc group provides stability and protection during chemical reactions, while the nonafluoro-t-butyl group enhances the compound’s reactivity and solubility. These properties enable the compound to participate in various biochemical pathways and processes.
類似化合物との比較
Similar Compounds
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-hydroxyproline: Lacks the nonafluoro-t-butyl group, resulting in different reactivity and solubility properties.
N-alpha-(tert-Butyloxycarbonyl)-L-hydroxyproline: Uses a different protecting group, leading to variations in stability and reaction conditions.
Uniqueness
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-(nonafluoro-t-butyl)-trans-L-hydroxyproline is unique due to the combination of the Fmoc and nonafluoro-t-butyl groups, which provide enhanced stability, reactivity, and solubility compared to similar compounds. These properties make it particularly valuable in complex organic synthesis and peptide chemistry applications.
特性
分子式 |
C24H18F9NO5 |
|---|---|
分子量 |
571.4 g/mol |
IUPAC名 |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C24H18F9NO5/c25-22(26,27)21(23(28,29)30,24(31,32)33)39-12-9-18(19(35)36)34(10-12)20(37)38-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,35,36)/t12-,18+/m1/s1 |
InChIキー |
LFRRTLDHTYUNNO-XIKOKIGWSA-N |
異性体SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
正規SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-3-[[(3,4,5-trimethoxyphenyl)methylene]amino]-2-butenedinitrile](/img/structure/B12334005.png)
![(2E)-2-cyano-N-[(1E)-{[(2,6-dichlorophenyl)methoxy]amino}methylidene]-3-(dimethylamino)prop-2-enamide](/img/structure/B12334013.png)

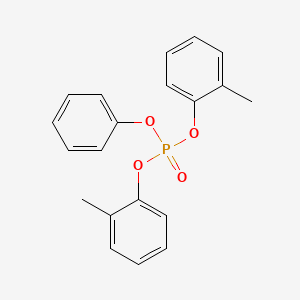
![2-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]oxy]acetic acid](/img/structure/B12334034.png)

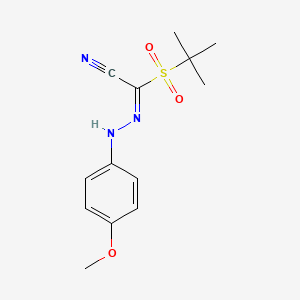
![ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate](/img/structure/B12334056.png)
![4-[(1S)-1-aminobutyl]phenol](/img/structure/B12334059.png)
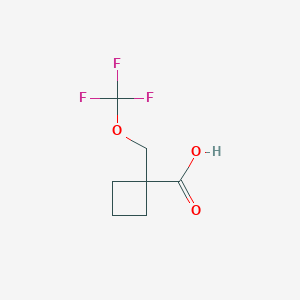
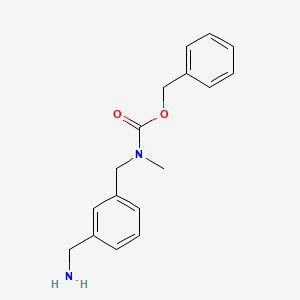
![(2E)-3-oxo-3-phenyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propanal](/img/structure/B12334067.png)
